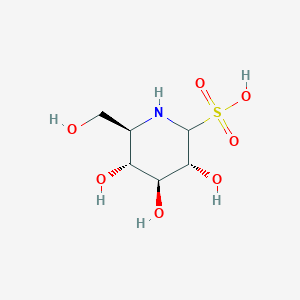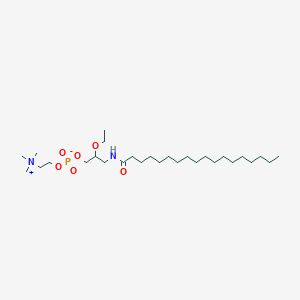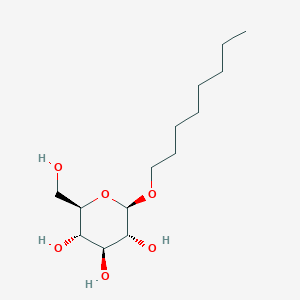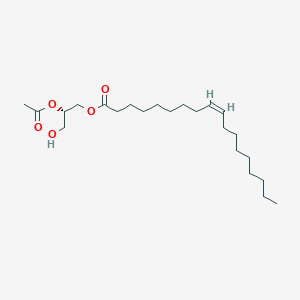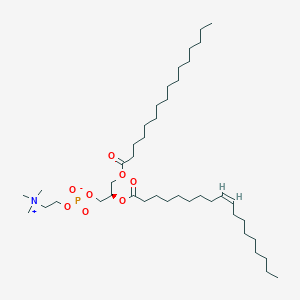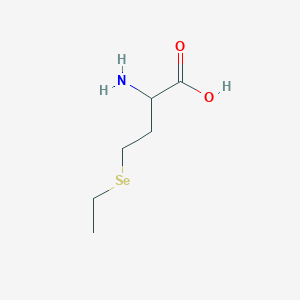
Séléno-D,L-éthionine
Vue d'ensemble
Description
Roscovitine, également connu sous le nom de Séliciclib, est une petite molécule qui agit comme un inhibiteur de la kinase dépendante des cyclines. C'est un analogue de la purine qui a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer. Roscovitine inhibe plusieurs kinases dépendantes des cyclines, qui sont cruciales pour la régulation du cycle cellulaire, ce qui en fait un candidat prometteur pour la thérapie du cancer .
Applications De Recherche Scientifique
Roscovitine has a wide range of scientific research applications:
Cancer Research: It is extensively studied for its potential to inhibit cancer cell proliferation by targeting cyclin-dependent kinases.
Neurodegenerative Diseases: Roscovitine has shown promise in treating diseases like Alzheimer’s by reducing tau phosphorylation.
Viral Infections: It is being investigated for its antiviral properties, particularly against HIV and herpes simplex virus.
Inflammatory Diseases:
Mécanisme D'action
Target of Action
Seleno-D,L-ethionine, also known as Butanoic acid, 2-amino-4-(ethylseleno)- or 2-amino-4-ethylselanylbutanoic acid, is a naturally occurring amino acid . It primarily targets reactive oxygen species (ROS) and aids in the formation and recycling of glutathione , another important antioxidant .
Mode of Action
In vivo, Seleno-D,L-ethionine plays an essential role in acting as an antioxidant . It depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione . This interaction with its targets results in a decrease in oxidative stress within the body.
Biochemical Pathways
Seleno-D,L-ethionine is involved in various biochemical pathways. It is synthesized in plants and some fungi via the sulfur assimilation pathway and enters the human and animal body through food . Many selenoproteins have a pronounced antioxidant activity, thereby playing a crucial role in the cell antioxidant defense, as well as maintenance of cell redox homeostasis .
Pharmacokinetics
It is known that the organic form of seleno-d,l-ethionine is more readily absorbed in the human body compared to selenite, which is the inorganic form .
Result of Action
The molecular and cellular effects of Seleno-D,L-ethionine’s action are diverse. Its antioxidant activity arises from its ability to deplete reactive oxygen species . Selenium and methionine also play separate roles in the formation and recycling of glutathione, a key endogenous antioxidant in many organisms, including humans .
Analyse Biochimique
Biochemical Properties
Seleno-D,L-ethionine is involved in various biochemical reactions. It is a substrate for methionine adenosyltransferase . It plays an essential role as an antioxidant, depleting reactive oxygen species (ROS) and aiding in the formation and recycling of glutathione, another important antioxidant .
Cellular Effects
Seleno-D,L-ethionine has significant effects on cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It has been found to inhibit cell viability by disrupting the balance between proliferation and apoptosis .
Molecular Mechanism
At the molecular level, Seleno-D,L-ethionine exerts its effects through various mechanisms. It is incorporated into proteins that need to be visualized, enhancing the performance of X-ray crystallography . It also plays a role in the formation and recycling of glutathione, a key endogenous antioxidant .
Metabolic Pathways
Seleno-D,L-ethionine is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . This cycle involves several enzymes including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Roscovitine est synthétisée par un procédé en plusieurs étapes qui implique la formation d'une structure de base de purine. La synthèse commence généralement par la préparation de la 6-benzylamino-9-isopropylpurine, qui est ensuite modifiée pour introduire les groupes fonctionnels nécessaires. Les étapes clés incluent :
Formation du noyau purine : Cela implique la réaction de matières premières appropriées dans des conditions contrôlées pour former le cycle purine.
Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits par des réactions telles que l'alkylation, l'amination et l'hydroxylation.
Méthodes de production industrielle
La production industrielle de roscovitine suit des voies de synthèse similaires mais est mise à l'échelle pour répondre aux demandes commerciales. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques avancées telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Roscovitine subit diverses réactions chimiques, notamment :
Oxydation : Roscovitine peut être oxydée pour former des dérivés d'acides carboxyliques.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle purine.
Substitution : Les réactions de substitution peuvent introduire différents substituants sur le cycle purine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les halogénoalcanes.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la roscovitine, tels que les acides carboxyliques, les alcools et les purines substituées. Ces dérivés sont souvent étudiés pour leurs activités biologiques potentielles .
Applications de recherche scientifique
Roscovitine a un large éventail d'applications de recherche scientifique :
Recherche sur le cancer : Elle est largement étudiée pour son potentiel à inhiber la prolifération des cellules cancéreuses en ciblant les kinases dépendantes des cyclines.
Maladies neurodégénératives : Roscovitine s'est avérée prometteuse dans le traitement de maladies telles que la maladie d'Alzheimer en réduisant la phosphorylation de la tau.
Infections virales : Elle fait l'objet de recherches pour ses propriétés antivirales, en particulier contre le VIH et le virus de l'herpès simplex.
Maladies inflammatoires :
Mécanisme d'action
Roscovitine exerce ses effets en inhibant les kinases dépendantes des cyclines, qui sont essentielles à la progression du cycle cellulaire. En se liant au site de liaison de l'ATP de ces kinases, roscovitine empêche leur activation, ce qui conduit à l'arrêt du cycle cellulaire et à l'apoptose des cellules cancéreuses. Les principales cibles moléculaires comprennent la kinase dépendante de la cycline 2, la kinase dépendante de la cycline 7 et la kinase dépendante de la cycline 9. Ces kinases jouent un rôle crucial dans la régulation du cycle cellulaire, de la transcription et de l'apoptose .
Comparaison Avec Des Composés Similaires
Roscovitine est comparée à d'autres inhibiteurs de la kinase dépendante des cyclines tels que :
Flavopiridol : Un autre inhibiteur de la kinase dépendante des cyclines avec une gamme plus large de cibles de kinases.
Palbociclib : Un inhibiteur sélectif de la kinase dépendante de la cycline 4 et de la kinase dépendante de la cycline 6, utilisé principalement dans le traitement du cancer du sein.
Unicité
L'unicité de Roscovitine réside dans sa sélectivité pour la kinase dépendante de la cycline 2, la kinase dépendante de la cycline 7 et la kinase dépendante de la cycline 9, ce qui en fait un outil précieux pour l'étude de la régulation du cycle cellulaire et un candidat prometteur pour la thérapie anticancéreuse ciblée .
Propriétés
IUPAC Name |
2-amino-4-ethylselanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2Se/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIZQKUHKVLOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Se]CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948644 | |
| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2578-27-0, 6810-64-6 | |
| Record name | Selenoethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-amino-4-(ethylseleno)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-amino-4-(ethylseleno)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How can the altered expression of SAMS in liver cancer cells be potentially exploited for cancer therapy?
A2: The paper "Changes in S‐adenosylmethionine synthetase in human liver cancer: Molecular characterization and significance" [] found that liver cancer cells express a different form of SAMS compared to normal liver cells. This difference in enzyme sensitivity could be targeted for therapeutic intervention. For instance, compounds like ethionine and seleno-D,L-ethionine, which are more potent inhibitors of the SAMS form found in cancer cells, could be further explored as potential anti-cancer agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




